N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that features a bipyridine moiety and a benzofuran derivative. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the benzofuran derivative: This step might involve the reaction of the bipyridine intermediate with a benzofuran derivative under specific conditions, such as the presence of a base or a catalyst.
Final acetamide formation:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The compound might undergo substitution reactions, particularly at the bipyridine or benzofuran moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxide derivatives, while reduction could yield various reduced forms of the bipyridine or benzofuran moieties.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide could have several scientific research applications, including:
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to specific proteins or enzymes: Affecting their activity or function.
Interacting with nucleic acids: Potentially influencing gene expression or replication.
Modulating signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
- N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide might be unique due to its specific structural features, such as the position of the bipyridine and benzofuran moieties, which could influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)12-16-6-3-9-19(22(16)29-23)28-15-20(27)26-14-18-8-5-11-25-21(18)17-7-4-10-24-13-17/h3-11,13H,12,14-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVHPXYYBLNIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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